1-Butyl-1H-indole-5,6-diol
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Overview
Description
1-Butyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1H-indole-5,6-diol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the butyl group can be introduced through alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of indole derivatives . These methods provide efficient routes to produce this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-1H-indole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogens, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5,6-diol: A precursor to melanin with broad-spectrum antimicrobial activity.
1-Butyl-1H-indole-3-carboxaldehyde: Known for its antiviral properties.
1-Butyl-1H-indole-2-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
1-Butyl-1H-indole-5,6-diol stands out due to its dual hydroxyl groups on the indole ring, which confer unique chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-butylindole-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h4,6-8,14-15H,2-3,5H2,1H3 |
InChI Key |
ODEFWHTWLAESJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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